Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate
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Overview
Description
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is a specialty compound used primarily in proteomics research. It has the molecular formula C7H8N4S2 and a molecular weight of 212.30 . This compound is known for its unique structure, which includes a pyrazole ring, a cyanocarbonimidodithioate group, and a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate typically involves the reaction of 3-methyl-1H-pyrazole with cyanocarbonimidodithioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds .
Scientific Research Applications
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Similar in structure but with an acrylic acid group instead of the cyanocarbonimidodithioate group.
5-Methyl-3-phenyl-1H-pyrazol-1-yl: Contains a phenyl group instead of the cyanocarbonimidodithioate group.
Uniqueness
Methyl (3-methyl-1H-pyrazol-5-yl)cyanocarbonimidodithioate is unique due to its cyanocarbonimidodithioate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H8N4S2 |
---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
[(5-methyl-1H-pyrazol-3-yl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C7H8N4S2/c1-5-3-6(11-10-5)13-7(12-2)9-4-8/h3H,1-2H3,(H,10,11) |
InChI Key |
JGKBCVWCVLAFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)SC(=NC#N)SC |
Origin of Product |
United States |
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